(S)-tert-butyl morpholine-3-carboxylate hydrochloride
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Overview
Description
(S)-tert-butyl morpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a carboxylate group at the third position of the morpholine ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl morpholine-3-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the morpholine ring from 1,2-amino alcohols or related compounds.
Cyclization: The amino alcohol undergoes cyclization to form the morpholine ring.
Substitution: The tert-butyl group is introduced through a substitution reaction, often using tert-butyl halides in the presence of a base.
Carboxylation: The carboxylate group is introduced at the third position of the morpholine ring through carboxylation reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl morpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted morpholine derivatives.
Scientific Research Applications
(S)-tert-butyl morpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-tert-butyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-methyl morpholine-3-carboxylate hydrochloride
- Ethyl morpholine-3-carboxylate hydrochloride
- (S)-ethyl morpholine-3-carboxylate hydrochloride
Uniqueness
(S)-tert-butyl morpholine-3-carboxylate hydrochloride is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor agonists.
Properties
Molecular Formula |
C9H18ClNO3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
tert-butyl (3S)-morpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-12-5-4-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 |
InChI Key |
CXIPHBGVDHHYRC-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1COCCN1.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCCN1.Cl |
Origin of Product |
United States |
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